Severe Impairment of DNA Ligation at the 3' Terminus
The incorporation of 6-thioguanine (derived from 2'-deoxy-6-thioguanosine-5'-monophosphate) at the 3' terminus of a DNA strand severely inhibits the subsequent ligation step, a key differentiator from unmodified guanine. In a nicked duplex DNA substrate, the ability of T4 DNA ligase to join the 5'-phosphate with the 3'-S6G-OH was severely inhibited compared to the 3'-guanine-extended control [1].
| Evidence Dimension | DNA ligation efficiency at the 3' terminus |
|---|---|
| Target Compound Data | Severely inhibited |
| Comparator Or Baseline | 3'-guanine-extended control (unmodified) |
| Quantified Difference | Qualitatively described as 'severely inhibited' |
| Conditions | T4 DNA ligase activity on a nicked duplex DNA substrate formed by extending a 19-mer with 2'-deoxythioguanosine 5'-triphosphate |
Why This Matters
This specific inhibition of Okazaki fragment maturation explains the delayed cytotoxicity of 6-thioguanine and is not observed with canonical nucleotides, making this compound essential for studying lagging strand synthesis defects.
- [1] Ling, Y. H., Chan, J. Y., Beattie, K. L., & Nelson, J. A. (1992). Consequences of 6-thioguanine incorporation into DNA on polymerase, ligase, and endonuclease reactions. *Molecular Pharmacology*, 42(5), 802-807. View Source
